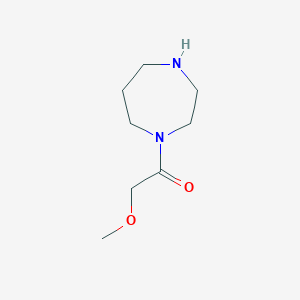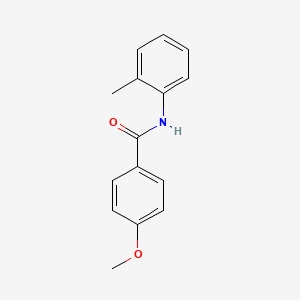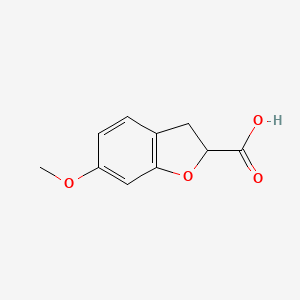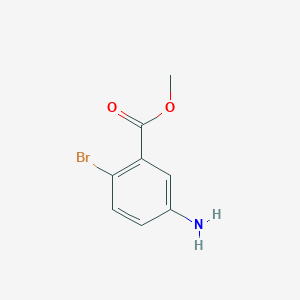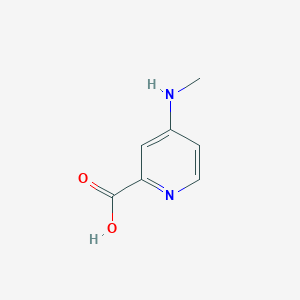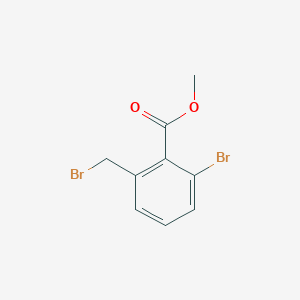
Methyl 2-bromo-6-(bromomethyl)benzoate
Übersicht
Beschreibung
Methyl 2-bromo-6-(bromomethyl)benzoate is a chemical compound that is part of a broader class of brominated aromatic esters. These compounds are of interest due to their potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. The presence of bromine atoms makes them suitable for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through different synthetic routes. For instance, the synthesis of photochromic bromomethyl-substituted biindenylidenediones was accomplished starting from a dimethyl biindenylidenedione precursor . Similarly, the synthesis of a natural product containing a bromomethyl group was achieved in five steps starting from a bromo-dimethoxyphenyl methanol . These methods demonstrate the versatility of brominated compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a dibromomethyl-substituted biindenylidenedione was analyzed, revealing a defective tightness in molecular arrangement compared to its precursor . The structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was also determined by single-crystal X-ray crystallography, showing intramolecular hydrogen bonding .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions due to the presence of reactive bromine atoms. For instance, the carbonylation of a dibromomethyl benzene was catalyzed by cobalt carbonyl, leading to the formation of dialkyl benzoates . The reactivity of bromomethyl groups allows for the synthesis of multifunctional compounds and heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be significantly affected by the substitution of hydrogen atoms with bromine. The UV-Vis absorption spectra, photochromic, and photomagnetic properties of bromomethyl-substituted biindenylidenediones were investigated, demonstrating changes in properties upon bromination . The crystal structures of various bromo- and bromomethyl-substituted benzenes were analyzed, revealing diverse packing motifs and interactions such as Br···Br and C-H···Br .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Methyl 2-bromo-6-(bromomethyl)benzoate has been studied in the context of crystal structure analysis. For example, a comparison of the crystal structures of similar bromo–hydroxy–benzoic acid derivatives, including methyl 4-bromo-2-(methoxymethoxy)benzoate, revealed the formation of two-dimensional architectures primarily through C—H⋯O hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).
Synthesis Methods
Research has been conducted on synthesizing variants of this compound. For example, Methyl 4-(bromomethyl)benzoate was synthesized through the reaction of methyl 4-methylbenzoate with N-bromosuccinimide, demonstrating the compound's potential for various synthetic applications (Bi Yun-mei, 2012).
Application in Sugar Synthesis
The compound has been applied in the synthesis of complex sugars. For instance, in the synthesis of d-forosamine, a series of reactions involving this compound derivatives were key steps, highlighting its role in complex organic syntheses (Baer & Hanna, 1981).
Metal-Mediated Reactions
Metal-mediated reactions involving derivatives of this compound have been studied. For instance, Methyl 2-bromomethylprop-2-enoate, a related compound, showed reactivity in forming α-methylene-γ-lactones in the presence of metal complexes, suggesting potential for diverse chemical syntheses (Drewes et al., 1995).
Catalytic Applications
This compound derivatives have been used in catalytic processes, such as in the carbonylation of 1-bromo-2,6-bis(bromomethyl)benzene catalyzed by cobalt carbonyl, showcasing its utility in organometallic chemistry (Shim et al., 1994).
Polymer Synthesis
The compound has been involved in polymer synthesis, as indicated by the synthesis of heptakis (2‐O‐methyl)‐β‐cyclodextrin using a derivative in a key step of the process, thus demonstrating its role in complex polymer and macromolecular chemistry (Takeo & Kuge, 1976).
Crystal Engineering
In crystal engineering, methyl 2-(carbazol-9-yl)benzoate, closely related to this compound, demonstrated interesting behavior under high pressure, highlighting the compound's potential in material science and crystallography studies (Johnstone et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-bromo-6-(bromomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFYOUAJBCRNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
777859-74-2 | |
| Record name | methyl 2-bromo-6-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

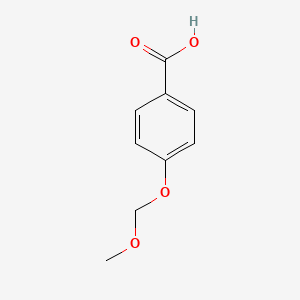

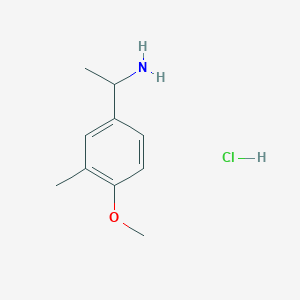
![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3022584.png)
